molecular formula C13H19NO2S B12000412 3-[(4-Methylbenzyl)thio]valine

3-[(4-Methylbenzyl)thio]valine

Cat. No.: B12000412
M. Wt: 253.36 g/mol
InChI Key: RXGXZBVIVDNKTB-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)thio]valine is a compound that belongs to the class of amino acids It is characterized by the presence of a valine backbone with a 4-methylbenzylthio group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzyl)thio]valine typically involves the reaction of valine with 4-methylbenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of valine attacks the benzyl chloride, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzyl)thio]valine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the benzyl group, yielding valine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Valine and other de-benzylated products.

    Substitution: Various substituted valine derivatives.

Scientific Research Applications

3-[(4-Methylbenzyl)thio]valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)thio]valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)thio]alanine
  • 3-[(4-Methylbenzyl)thio]leucine
  • 3-[(4-Methylbenzyl)thio]isoleucine

Uniqueness

3-[(4-Methylbenzyl)thio]valine is unique due to its specific structural features, such as the presence of a valine backbone and a 4-methylbenzylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-[(4-Methylbenzyl)thio]valine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound can serve as a probe in studies investigating protein interactions and enzyme activities, making it a valuable tool in drug development and biochemical research.

Chemical Structure and Properties

This compound features a thioether functional group, which can influence its biological activity by altering the compound's lipophilicity and solubility. The presence of the 4-methylbenzyl group enhances its hydrophobic properties, potentially affecting its interaction with biological membranes and proteins.

Protein Interaction Studies

Research indicates that compounds with similar structures can modulate protein interactions. For instance, thioether-containing amino acids have been shown to influence the binding affinity of peptides to their target proteins. This characteristic suggests that this compound may also exhibit similar properties, making it a candidate for further exploration in drug design and protein engineering.

Enzyme Activity Modulation

The compound may act as an inhibitor or modulator of specific enzymes. Studies on related thioether compounds have demonstrated their ability to affect enzyme kinetics, potentially leading to therapeutic applications. For example, modifications in the amino acid structure can enhance or inhibit enzyme activity, which is crucial for developing prodrugs with improved bioavailability .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of sulfur-containing amino acids, derivatives similar to this compound were evaluated for their growth inhibitory effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Case Study 2: Antibacterial Properties

Another area of investigation has been the antibacterial activity of thioether derivatives. Compounds structurally related to this compound exhibited significant antibacterial effects against various gram-positive and gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Research Findings Summary Table

Study Focus Findings Reference
Protein InteractionsModulation of peptide binding; potential as a drug design tool
Enzyme ActivityInhibition/modulation observed; implications for prodrug design
Anticancer ActivityInduced apoptosis in cancer cell lines; promising therapeutic use
Antibacterial ActivitySignificant effects against gram-positive/negative bacteria

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid

InChI

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)

InChI Key

RXGXZBVIVDNKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N

Origin of Product

United States

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